
1-(Pentafluorophenyl)-2,5-diphenyl-1H-pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Pentafluorophenyl)-2,5-diphenyl-1H-pyrrole is a synthetic organic compound characterized by the presence of a pentafluorophenyl group and two phenyl groups attached to a pyrrole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pentafluorophenyl)-2,5-diphenyl-1H-pyrrole typically involves the reaction of pentafluorobenzene with diphenylacetylene in the presence of a suitable catalyst. One common method includes the use of a palladium-catalyzed cross-coupling reaction, which facilitates the formation of the pyrrole ring. The reaction conditions often involve elevated temperatures and inert atmosphere to ensure the desired product yield .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for achieving high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Pentafluorophenyl)-2,5-diphenyl-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding pyrrole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyrrole derivatives.
Substitution: The pentafluorophenyl group can undergo nucleophilic substitution reactions, where nucleophiles replace one or more fluorine atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include pyrrole oxides, reduced pyrrole derivatives, and substituted pentafluorophenyl compounds .
Applications De Recherche Scientifique
1-(Pentafluorophenyl)-2,5-diphenyl-1H-pyrrole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Mécanisme D'action
The mechanism of action of 1-(Pentafluorophenyl)-2,5-diphenyl-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to engage in π-π interactions and hydrogen bonding, influencing its binding affinity and selectivity. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Pentafluorophenyl esters: These compounds share the pentafluorophenyl group and are known for their reactivity in forming amide bonds.
Tetrakis(pentafluorophenyl)borate: Another compound with a pentafluorophenyl group, used in ionic liquids and as a weakly coordinating anion.
Uniqueness: 1-(Pentafluorophenyl)-2,5-diphenyl-1H-pyrrole stands out due to its combination of the pentafluorophenyl group with a pyrrole ring, providing unique electronic and steric properties
Propriétés
Numéro CAS |
847613-99-4 |
|---|---|
Formule moléculaire |
C22H12F5N |
Poids moléculaire |
385.3 g/mol |
Nom IUPAC |
1-(2,3,4,5,6-pentafluorophenyl)-2,5-diphenylpyrrole |
InChI |
InChI=1S/C22H12F5N/c23-17-18(24)20(26)22(21(27)19(17)25)28-15(13-7-3-1-4-8-13)11-12-16(28)14-9-5-2-6-10-14/h1-12H |
Clé InChI |
OGCQWWYLXKMHKT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(N2C3=C(C(=C(C(=C3F)F)F)F)F)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{3-Methoxy-4-[(oxan-2-yl)oxy]phenyl}methanol](/img/structure/B14201990.png)

![(3E)-3-[(2-Aminopropyl)imino]-1-phenylbutan-1-one](/img/structure/B14202003.png)

![1-{3-[2-(Methanesulfonyl)ethenyl]phenyl}ethan-1-one](/img/structure/B14202012.png)
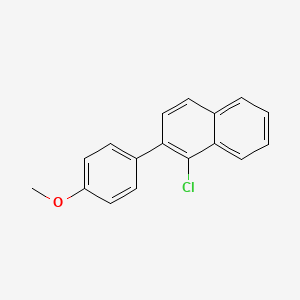
![Methanone, [3-methyl-4-(1-pyrrolidinyl)phenyl]phenyl-](/img/structure/B14202027.png)
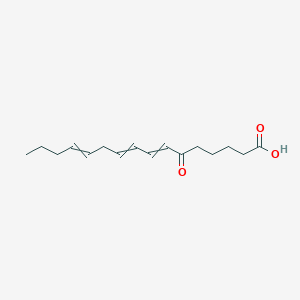

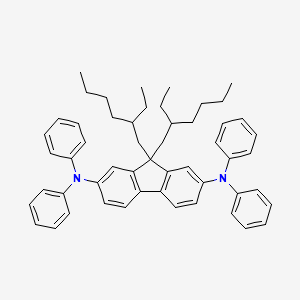
![3-Anilino-1-phenyl-3-[4-(propan-2-yl)phenyl]propan-1-one](/img/structure/B14202036.png)
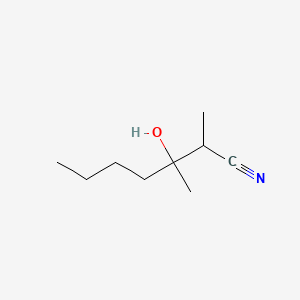
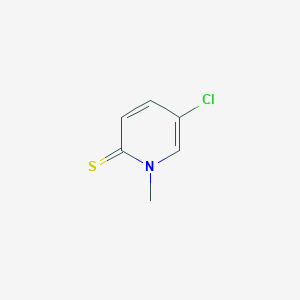
![Ethyl [2-(methylsulfanyl)-1,3-thiazol-5-yl]acetate](/img/structure/B14202053.png)
